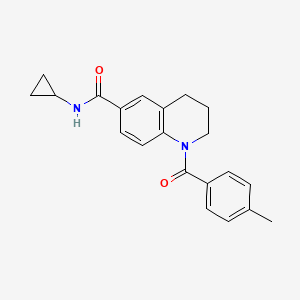
2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as QF-2, and it belongs to the quinoxaline family of compounds.
科学的研究の応用
QF-2 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancer cells. QF-2 has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
作用機序
The mechanism of action of QF-2 is not fully understood. However, it is believed that QF-2 inhibits the activity of certain enzymes that are involved in cell growth and proliferation. QF-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
QF-2 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and topoisomerase II. QF-2 has also been shown to induce apoptosis in cancer cells. In addition, QF-2 has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
QF-2 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. QF-2 is also relatively inexpensive compared to other compounds that are used in cancer research. However, there are also some limitations to using QF-2 in lab experiments. QF-2 has low solubility in water, which can make it difficult to work with in certain experiments. In addition, QF-2 has not been extensively studied in vivo, so its potential toxicity and side effects are not fully understood.
将来の方向性
There are several future directions for research on QF-2. One area of research could focus on improving the solubility of QF-2 in water, which would make it easier to work with in certain experiments. Another area of research could focus on studying the potential toxicity and side effects of QF-2 in vivo. In addition, further research could be done to explore the potential applications of QF-2 in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, research could be done to explore the potential use of QF-2 in combination with other compounds for the treatment of cancer.
合成法
The synthesis of QF-2 involves a multi-step process that starts with the reaction of 2-chloro-3-nitroquinoxaline with benzoyl chloride in the presence of a base. The resulting product is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield 2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline. This compound is then oxidized to form 2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide.
特性
IUPAC Name |
(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O4/c24-17-12-10-16(11-13-17)23(28)30-14-19-21(22(27)15-6-2-1-3-7-15)26(29)20-9-5-4-8-18(20)25-19/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFXCMMTGAYZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=[N+](C3=CC=CC=C3N=C2COC(=O)C4=CC=C(C=C4)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Oxido-3-(phenylcarbonyl)quinoxalin-2-yl]methyl 4-fluorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7716987.png)

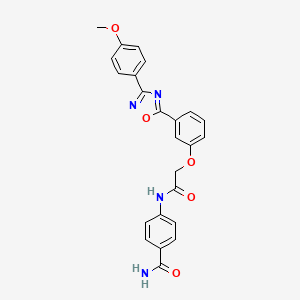

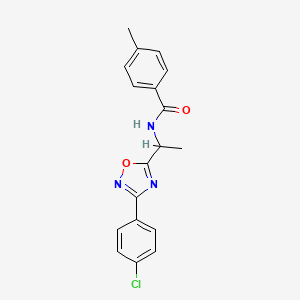

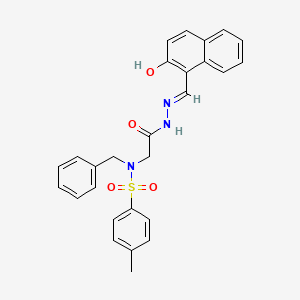
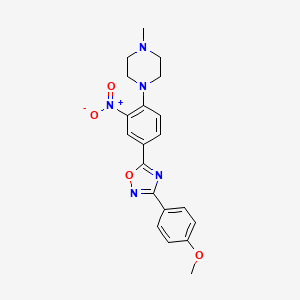
![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)

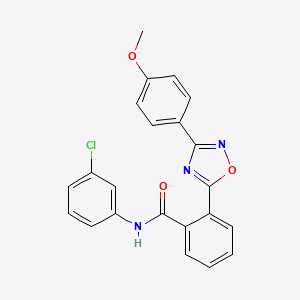
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)
